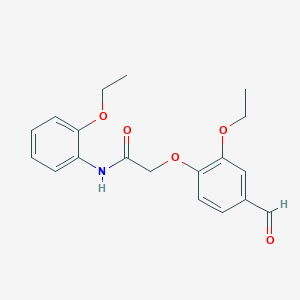![molecular formula C19H22N2O2 B5069244 2-methyl-N-(4-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B5069244.png)
2-methyl-N-(4-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(4-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide, commonly known as MPAA, is a synthetic compound that belongs to the class of amides. It is a white crystalline solid with a molecular weight of 357.45 g/mol. MPAA has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
作用機序
The exact mechanism of action of MPAA is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes such as COX-2 and HDACs. MPAA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
MPAA has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer cells. MPAA has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, MPAA has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of using MPAA in lab experiments is its ability to selectively target specific enzymes such as COX-2 and HDACs. This allows researchers to investigate the role of these enzymes in various disease states. However, one of the limitations of using MPAA is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of MPAA. One potential area of investigation is the development of novel MPAA derivatives with improved pharmacological properties. Another area of research is the investigation of the role of MPAA in various disease states such as cancer, inflammation, and neurodegenerative diseases. Additionally, the development of new synthesis methods for MPAA may also be an area of future research.
Conclusion:
In conclusion, MPAA is a synthetic compound with potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. MPAA has also been investigated for its potential to act as an inhibitor of various enzymes such as COX-2 and HDACs. While there are several advantages to using MPAA in lab experiments, there are also some limitations. Future research directions for MPAA include the development of novel derivatives with improved pharmacological properties, investigation of its role in various disease states, and the development of new synthesis methods.
合成法
The synthesis of MPAA involves the reaction of 2-methylbenzoyl chloride with 4-aminobenzophenone in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methylphenylacetic acid to obtain MPAA. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
MPAA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. MPAA has also been investigated for its potential to act as an inhibitor of various enzymes such as COX-2 and HDACs.
特性
IUPAC Name |
2-methyl-N-[4-[[2-(2-methylphenyl)acetyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13(2)19(23)21-17-10-8-16(9-11-17)20-18(22)12-15-7-5-4-6-14(15)3/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQXXWRPVPZEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B5069169.png)

![N-[1-[(4-ethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5069175.png)

![4-[(2-hydroxyethoxy)methyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5069193.png)

![{2-[(3-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid](/img/structure/B5069204.png)
![3-(10-benzoyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl acetate](/img/structure/B5069206.png)
![1,4-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5069213.png)
![2-(3-{2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5069220.png)
![2-[{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B5069227.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,6-dimethoxynicotinamide](/img/structure/B5069228.png)

![10-bromo-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5069241.png)
